molecular formula C16H9N3O2S2 B15090511 (E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione

Cat. No.: B15090511
M. Wt: 339.4 g/mol
InChI Key: NMNRWTSGPSQRGI-QPEQYQDCSA-N
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Description

(E)-5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione (CAS 1121529-23-4) is a high-purity chemical compound with molecular formula C₁₆H₉N₃O₂S₂ and molecular weight of 339.39200 g/mol . This specialized quinazolinyl methylene derivative features a distinct molecular structure incorporating both quinazoline and thiazolidinedione pharmacophores, making it particularly valuable for medicinal chemistry research and drug discovery programs. The compound's structural characteristics suggest potential applications as a protein kinase inhibitor scaffold, with researchers investigating its activity against various molecular targets in cancer and metabolic disorders. The presence of both electron-rich heterocyclic systems in this molecule provides a versatile platform for structure-activity relationship studies and further chemical modifications. Stored under recommended conditions of -20°C with protection from light, this compound maintains stability and purity for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for investigating enzyme inhibition mechanisms, cellular signaling pathways, and developing novel therapeutic agents targeting various disease pathways.

Properties

Molecular Formula

C16H9N3O2S2

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)/b13-7-

InChI Key

NMNRWTSGPSQRGI-QPEQYQDCSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The 2-chloro substituent on the quinazoline ring undergoes substitution with nitrogen nucleophiles:

Example Reaction :

  • Reactant: 2-Chloro-N-phenylacetamide

  • Conditions: DMF, K₂CO₃, 80°C, 6–8 hours

  • Product: Acetamide-linked derivatives

Key Data :

  • Substitution occurs regioselectively at the 2-position of quinazoline.

  • Electron-withdrawing groups on the phenyl ring enhance reactivity .

Functionalization via Thiophene Ring Modifications

The thiophene-2-yl group participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsProduct FeatureApplication
Sulfonation H₂SO₄, SO₃, 0°C-SO₃H group at thiophene C5Enhanced water solubility
Halogenation NBS, CCl₄, lightBromination at thiophene C3/C4Cross-coupling precursors

Note : Thiophene’s electron-rich nature directs electrophiles to the α-positions .

Thiazolidine-2,4-dione Ring Reactivity

The TZD moiety undergoes two primary transformations:

Hydrolysis Under Acidic Conditions

  • Reagents : HCl (conc.), reflux

  • Product : 2,4-Diketone intermediate (opens TZD ring)

  • Utility : Intermediate for synthesizing carboxylic acid derivatives .

Aldol Condensation

  • Reactant : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)

  • Conditions : Piperidine/EtOH, reflux

  • Product : 5-Arylidene-TZD derivatives with extended conjugation .

Cross-Coupling Reactions

The quinazoline-thiophene system facilitates Suzuki-Miyaura couplings :

Example :

  • Boronated partner : Phenylboronic acid

  • Catalyst : Pd(PPh₃)₄, Na₂CO₃

  • Solvent : DME/H₂O

  • Product : Biaryl hybrids with enhanced π-stacking capabilities .

Biological Activation via Metabolic Reactions

In vitro studies reveal:

  • Oxidation : CYP450 enzymes oxidize the thiophene ring to sulfoxide derivatives.

  • Conjugation : Glucuronidation at the TZD carbonyl group improves excretion .

Scientific Research Applications

5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it can interact with bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and reported activities of “(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione” with related TZD derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
This compound (Target) Quinazoline + TZD Thiophen-2-yl, methylene linkage ~396 (estimated) Not explicitly reported
YPC-21440 Imidazo[1,2-b]pyridazine + TZD 4-(4-Methylpiperazin-1-yl)phenyl ~550 (estimated) Pan-Pim kinase inhibitor (anticancer)
Pioglitazone Hydrochloride Benzyl-TZD 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl 392.89 Antidiabetic (PPARγ agonist)
(Z)-5-((1-(4-Bromophenyl)pyrrol-3-yl)methylene)TZD Pyrrole + TZD 4-Bromophenyl, methylene linkage ~350 (estimated) Glutaminase inhibition (anticancer)
(E)-5-((Chromen-4-yl)methylene)TZD (Compound 7, ) Chromene + TZD Diazenyl groups, nitrobenzyloxy substituents ~700 (estimated) Gastroprotective activity
(E)-5-((Quinolin-6-yl)methylene)TZD () Quinoline + TZD 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl 396.44 Not explicitly reported

Key Structural and Functional Comparisons:

Core Heterocyclic Systems: The quinazoline core in the target compound distinguishes it from imidazopyridazine (YPC-21440) and quinoline () analogs. Quinazoline’s planar structure may enhance DNA interaction or kinase binding, as seen in other quinazoline-based therapeutics . Thiophene vs. In contrast, piperazine substituents in YPC-21440 enhance solubility and kinase affinity .

Biological Activities: Anticancer Potential: YPC-21440 and related imidazopyridazine-TZD hybrids exhibit nanomolar potency against Pim kinases, suggesting that the target compound’s quinazoline-thiophene system may similarly target kinase pathways . Metabolic Regulation: Pioglitazone’s PPARγ agonism highlights the TZD moiety’s role in metabolic diseases. The target compound lacks the ethoxybenzyl group critical for PPARγ binding, implying divergent mechanisms . Antimicrobial and Antioxidant Effects: Phenolic TZD derivatives (e.g., from Marc et al.) show radical scavenging activity, whereas the target compound’s thiophene may confer distinct redox properties .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous TZD-quinazoline hybrids, such as condensation of thiazolidinedione with a quinazoline aldehyde precursor . In contrast, YPC-21440 requires multistep functionalization of imidazopyridazine .

Biological Activity

(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione with appropriate quinazoline derivatives. The method often employs a Knoevenagel condensation reaction, which is a common approach in synthesizing compounds with significant biological activity.

Antioxidant Activity

Research indicates that quinazoline derivatives, including those containing thiazolidine moieties, exhibit considerable antioxidant properties. The antioxidant potential is primarily attributed to their ability to scavenge reactive oxygen species (ROS). A study demonstrated that hybrid molecules bearing both quinazoline and phenolic scaffolds showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that various thiazolidine derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from thiazolidine-2,4-dione showed zones of inhibition ranging from 20 mm to over 30 mm against various bacterial strains .

CompoundZone of Inhibition (mm)Activity Type
5d25Antibacterial
5l30Antibacterial
5o22Antibacterial

Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular potential of thiazolidine derivatives. Compounds synthesized through the modification of thiazolidine frameworks showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound’s antioxidant activity is likely due to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress-related damage.
  • Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of thiazolidine derivatives in a preclinical model for their anti-inflammatory and anti-fibrotic effects in lung diseases such as chronic obstructive pulmonary disease (COPD). The results indicated that certain derivatives significantly reduced inflammation markers and improved lung function metrics in treated models .

Q & A

Q. Table 1. Key Synthetic Conditions for Thiazolidinedione Derivatives

ParameterDetailsReference
CatalystDIPEAc, 10 mol%
SolventDMF, 2-propanol
Reaction Time2–6 hours (RT)
Yield Range70–96%

Q. Table 2. Critical Spectroscopic Data

TechniqueKey ObservationsReference
1^1H NMRQuinazoline H: δ 8.2–9.0 ppm
ESI-HRMS[M+H]+^+: m/z 396.44 (calc.)
X-ray DiffractionCrystallographic R-factor: <0.05

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